Pro-Asp

Descripción general

Descripción

ASP.NET Core is a powerful framework for building web applications. It’s designed to be easy to use, extensible, and cloud-native . It allows developers to configure the request pipeline to handle requests, create RESTful web services with MVC controllers, create HTML responses with Razor and Razor Pages, create interactive web applications with Blazor, access data using Entity Framework Core, and authenticate requests using ASP.NET Core Identity .

Aplicaciones Científicas De Investigación

Aspirin (ASP)

Antidepressant-Like Activity : Aspirin has been studied for its potential antidepressant-like effects. Research by Guan et al. (2014) suggests that aspirin may decrease immobility in the forced swimming test, a model of depression in rodents, indicating potential antidepressant-like effects.

Gastrointestinal Protection : Fan et al. (2016) explored the protective effects of Astragaloside IV against aspirin-induced damage to the rat gastric mucosa. This study suggests the potential of certain compounds in mitigating the gastrointestinal side effects of aspirin Fan et al. (2016).

L-Asparaginase (ASP)

Hematopoietic Stem Cell Transplantation : Suzuki et al. (1998) investigated the effect of Acetyl-N-Ser-Asp-Lys-Pro (AcSDKP) on the engraftment of transplanted hematopoietic stem cells in irradiated mice, indicating its potential role in improving the success of bone marrow transplants Suzuki et al. (1998).

Thromboembolic Complications : Halton et al. (1994) examined the effects of fresh frozen plasma on children with acute lymphoblastic leukemia receiving L-Asparaginase, focusing on its link to thromboembolic complications due to antithrombin III deficiency Halton et al. (1994).

Leukemia Treatment : Rizzari et al. (2006) conducted a pharmacological study on pegylated asparaginase used in frontline treatment of children with acute lymphoblastic leukemia, exploring its effectiveness and safety as a first-line treatment Rizzari et al. (2006).

Allergic Reactions : Konstantinidis et al. (2011) focused on allergic reactions to L-asparaginase therapy in children with acute lymphoblastic leukemia, identifying potential risk factors and the prevalence of these reactions Konstantinidis et al. (2011).

Chemotherapy-Induced Hepatotoxicity : Alshiekh-Nasany and Douer (2016) discussed the use of L-carnitine in treating PEG-Asp-induced hepatotoxicity, showing its potential in mitigating liver toxicity associated with this chemotherapy drug Alshiekh-Nasany and Douer (2016).

Direcciones Futuras

Propiedades

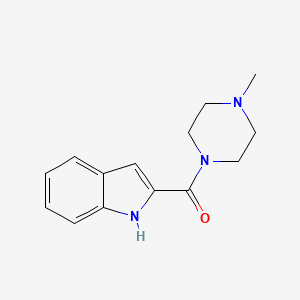

IUPAC Name |

(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O5/c12-7(13)4-6(9(15)16)11-8(14)5-2-1-3-10-5/h5-6,10H,1-4H2,(H,11,14)(H,12,13)(H,15,16)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLEOIKLQBZNKJZ-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Pro-Asp-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Enterostatin, a pentapeptide with various isoforms like Val-Pro-Asp-Pro-Arg (VPDPR) and Ala-Pro-Gly-Pro-Arg (APGPR), plays a role in appetite regulation and potentially influences pancreatic function. [, ] While the precise mechanism of action is not fully elucidated, research suggests that enterostatin may exert its effects through interactions with the digestive system and the central nervous system. [, , , ] Further research is needed to pinpoint the specific receptors or pathways involved.

A: MUC1, a heavily glycosylated protein, contains a repeating Pro-Asp-Thr-Arg (PDTR) motif crucial for antibody recognition. [, ] Interestingly, the glycosylation state of Ser/Thr residues near this motif significantly impacts antibody binding. [] For instance, the anti-KL-6 monoclonal antibody shows high specificity for a particular glycosylated form of the PDTR motif (Pro-Asp-Thr[Neu5Acα(2→3)Galβ(1→3)GalNAcα1→]-Arg-Pro-Ala-Pro), highlighting the importance of both peptide sequence and post-translational modifications in antibody recognition. []

A: The specific molecular formula and weight of a Pro-Asp-containing peptide depend on the surrounding amino acid sequence. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) provide valuable insights into the structure and conformation of these peptides. [, , ] For example, NMR studies revealed the presence of a type-I β-turn within the Pro-Asp-Thr-Arg region of MUC1, showcasing the structural impact of this dipeptide motif. [, ]

A: The stability of Pro-Asp-containing peptides can vary depending on the specific sequence and environmental factors. For example, some enterostatin-like peptides found in bovine milk were found to be heat-labile, suggesting potential degradation during pasteurization. [] In contrast, antioxidant peptides like Ser-Leu-Pro-Tyr (SLPY) derived from Antarctic krill proteins exhibited stability at temperatures below 80°C and within a pH range of 6-8. []

A: The tripeptide Trifluoroacetic acidH-Pro-Pro-Asp-NH2 (TFAH-Pro-Pro-Asp-NH2) exhibits catalytic activity in asymmetric aldol reactions. [, ] While the Pro-Asp sequence itself doesn't directly participate in the catalytic mechanism, the spatial arrangement of functional groups, including the carboxylic acid of Asp and the N-terminal amine, is crucial for activity. [] Even minor structural changes, such as altering the position of the Pro-Asp motif, can significantly impact catalytic efficiency, highlighting the importance of precise spatial organization in these catalysts. [, ]

A: Yes, molecular modeling techniques like molecular dynamics simulations have been used to study Pro-Asp-containing peptides. [, , ] For example, these methods have been employed to investigate the conformational preferences of Pro-Asp-containing peptides at the air-water interface, revealing their propensity to form β-hairpins and their role in the self-assembly process. []

A: Molecular modeling studies have explored the potential of polyproline II (PPII) helices containing Pro-Asp sequences for targeting the major groove of B-DNA. [] The study suggests that incorporating Pro-Asp within a PPII helix, alongside Arg and other residues, could enable the design of peptides capable of recognizing specific DNA sequences. [] This highlights the potential of Pro-Asp-containing peptides for applications in DNA recognition and manipulation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.